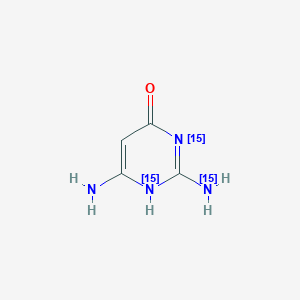

Ácido 4-pirimidincarboxílico

Descripción general

Descripción

Pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Tolerancia al Estrés en Bacterias Halófilas

Ácido 4-pirimidincarboxílico: , también conocido como ectoína, juega un papel crucial en la supervivencia de las bacterias halófilas bajo condiciones de estrés . Actúa como un captador de estrés tolerante, un soluto compatible y un estabilizador de la membrana celular. Este compuesto ayuda a reducir el daño celular causado por los factores estresantes ambientales, lo que lo convierte en un tema clave de estudio en la ecología microbiana y la biotecnología.

Marcador Filogenético para Especies de Halomonas

Ectoína sirve como un posible biomarcador para identificar especies dentro del género Halomonas . La presencia de genes que codifican ectoína se utiliza para dilucidar las relaciones filogenéticas entre estas bacterias, proporcionando información sobre la evolución y la taxonomía microbiana.

Aplicaciones en la Industria Cosmética

En la industria cosmética, la ectoína es valorada por sus propiedades protectoras contra los factores estresantes ambientales, como la radiación UV y la contaminación . Su aplicación en productos para el cuidado de la piel se basa en su capacidad para estabilizar las proteínas y las membranas celulares, lo que lleva a una mayor protección e hidratación de la piel.

Utilización en la Industria Alimentaria

El papel de la ectoína como molécula protectora natural se ha explorado en la industria alimentaria . Se puede utilizar para mejorar la estabilidad y la vida útil de varios productos alimenticios protegiéndolos de temperaturas extremas y deshidratación.

Producción Biotecnológica

La producción biotecnológica de ectoína a partir de fuentes microbianas es un área de investigación activa . Los científicos están investigando métodos rentables y sostenibles para la producción a gran escala, lo que incluye la optimización de los procesos de fermentación microbiana.

Soluto Compatible en la Osmorregulación

Ectoína funciona como un soluto compatible que ayuda a los organismos a mantener el volumen celular y el equilibrio de fluidos bajo estrés osmótico . Esta propiedad es particularmente útil en el desarrollo de cultivos resistentes a la sequía y en la comprensión de los mecanismos de osmorregulación.

Potencial Terapéutico

La investigación sobre las aplicaciones terapéuticas de la ectoína está en curso, con estudios que exploran su potencial como agente citoprotector . Su capacidad para proteger las células del estrés podría conducir a nuevos tratamientos para enfermedades causadas por el daño celular.

Biorremediación Ambiental

El papel de la ectoína en la tolerancia al estrés la convierte en un candidato para los esfuerzos de biorremediación . Los organismos que producen ectoína podrían utilizarse para limpiar entornos contaminados o para recuperar áreas afectadas por condiciones extremas.

Mecanismo De Acción

Target of Action

4-Pyrimidinecarboxylic acid, also known as Ectoin , is a cyclic amino acid derivative of aspartate . It is widely produced by various bacteria as a protective extremolyte against environmental stress, such as extreme temperature, high osmolarity, and dryness . The primary targets of 4-Pyrimidinecarboxylic acid are important biomolecules such as cells, proteins, and enzymes .

Mode of Action

The main mode of action of 4-Pyrimidinecarboxylic acid is binding water molecules (kosmotropic) and creating hydro complexes . These complexes surround important biomolecules (e.g., cells, proteins, enzymes) and form a stabilizing hydration shell around them . This protective mechanism helps the biomolecules to withstand environmental stress.

Biochemical Pathways

The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Pharmacokinetics

It is known that the compound is solid in form . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Pyrimidinecarboxylic acid and their impact on its bioavailability.

Result of Action

The protective mechanism of 4-Pyrimidinecarboxylic acid results in antioxidant, anti-inflammatory, pollution & light protecting, skin hydrating, barrier repairing, and anti-aging properties . For example, a placebo-controlled study with 10 participants found a significant anti-wrinkle effect in 100% of the participants after a four-week treatment with 0.5% Ectoin .

Action Environment

The action of 4-Pyrimidinecarboxylic acid is influenced by environmental factors. For instance, it is produced by bacteria under extreme conditions such as salt lakes, hot springs, arctic ice, the deep sea, or deserts . The efficacy and stability of 4-Pyrimidinecarboxylic acid can vary depending on these environmental conditions.

Análisis Bioquímico

Biochemical Properties

4-Pyrimidinecarboxylic acid is involved in the synthesis and catabolism pathways of ectoine . It interacts with enzymes such as ectoine hydroxylase (EctD) and ectoine hydrolase (DoeA) that are responsible for ectoine catabolism .

Cellular Effects

4-Pyrimidinecarboxylic acid, as a compatible solute, plays a crucial role in protecting cells against high osmolarity . It exerts stabilizing properties on biological macromolecules such as enzymes, DNA, antibodies, and even whole cells .

Molecular Mechanism

The molecular mechanism of 4-Pyrimidinecarboxylic acid involves its interaction with biomolecules and its role in enzyme inhibition or activation. For instance, it interacts with EctD and DoeA enzymes, disrupting the pathways for ectoine utilization and enhancing productivity .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the ectoine metabolism, which has implications for its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

4-Pyrimidinecarboxylic acid is involved in the metabolic pathways of ectoine synthesis and catabolism . It interacts with enzymes such as EctD and DoeA, which could affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXGDJGKBXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067624 | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-59-6 | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

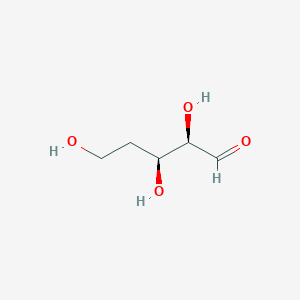

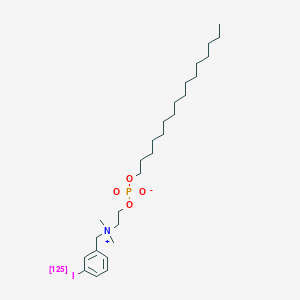

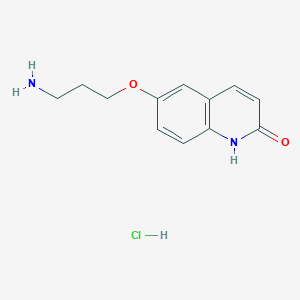

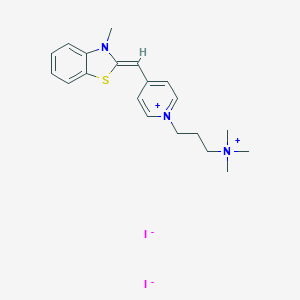

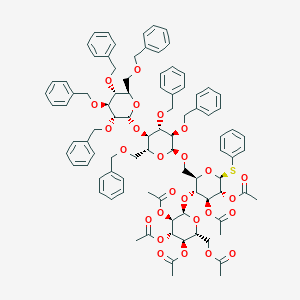

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)